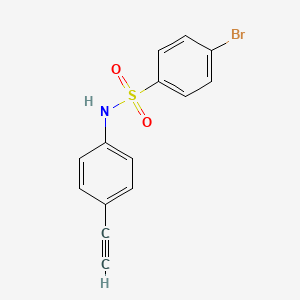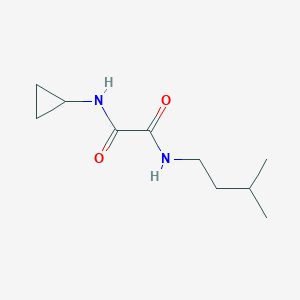
N1-cyclopropyl-N2-isopentyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-isopentyloxalamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins play a critical role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Polyamine Analogue-Induced Cell Death : A polyamine analogue, CPENSpm, which has structural similarities to N1-cyclopropyl-N2-isopentyloxalamide, was found to induce programmed cell death (PCD) in cancer cells. This occurs through the catalysis of polyamines by the SSAT/polyamine oxidase pathway, leading to the production of H2O2, suggesting a potential mechanism for selective cytotoxic activity in cancer therapy (Ha et al., 1997).
Synthesis of Carbapenem Precursors : The synthesis of novel carbapenem precursors involving cyclopropyl groups, akin to N1-cyclopropyl-N2-isopentyloxalamide, was reported. This involves using L-threonine, cyclopropyl methyl ketone, and benzhydrylamine, indicating its relevance in the development of new antibiotics (Laurent et al., 2006).
Cyclopropyl Group in Drug Molecules : The cyclopropyl group, a key component of N1-cyclopropyl-N2-isopentyloxalamide, is increasingly used in drug development. Its unique properties, such as coplanarity of carbon atoms and enhanced π-character of C-C bonds, contribute to enhancing drug potency and reducing off-target effects (Talele, 2016).
Mitochondria-Targeting Nanoparticles : A study on mitochondria-targeting self-assembled nanoparticles, which could potentially incorporate structures like N1-cyclopropyl-N2-isopentyloxalamide, revealed their ability to deliver anticancer drugs to mitochondria effectively. This suggests a potential application in targeted cancer therapy (Kim et al., 2017).
Synthesis of α-Aminophosphonic Acids : The synthesis of 1-aminocyclopropylphosphonic acids, which are structurally related to N1-cyclopropyl-N2-isopentyloxalamide, was explored due to their potential biological activities. These compounds are interesting due to the selective inhibition of enzymes by many cyclopropyl amino acids (Groth et al., 1993).
Propiedades
IUPAC Name |
N'-cyclopropyl-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)5-6-11-9(13)10(14)12-8-3-4-8/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAOFUHOMCHNFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-isopentyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2400990.png)
![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2400992.png)
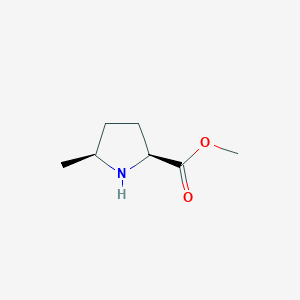
![1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2400996.png)
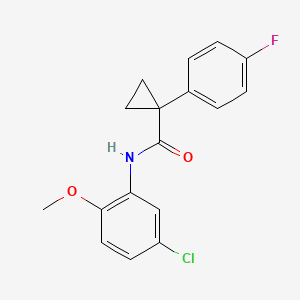
![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2400999.png)
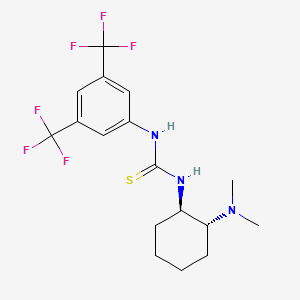

![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)
![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)

